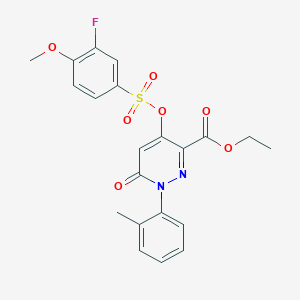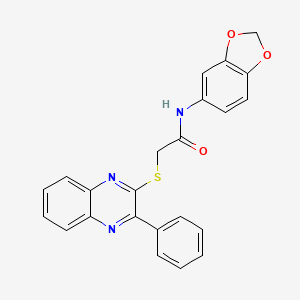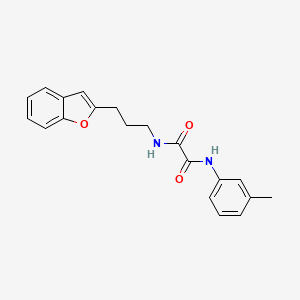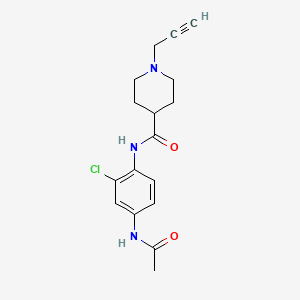![molecular formula C15H16N2O2S2 B2764343 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE CAS No. 830340-02-8](/img/structure/B2764343.png)
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide” is a chemical compound with the molecular formula C13H21NOSSi . It is also known as “N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide” or "4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl)-3-thiophenecarboxamide" . It is used as a fungicide .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains methyl, trimethylsilyl, and carboxamide functional groups .Physical and Chemical Properties Analysis
The compound has a relative molecular mass of 267.47 . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Antimicrobial and Antifungal Activities
Research has demonstrated the antibacterial and antifungal properties of thiophene derivatives, highlighting their potential as antimicrobial agents. For instance, two thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, emphasizing their potential in developing new antimicrobial compounds (Vasu et al., 2003).
Anticancer Activity
Thiophene-based compounds have been evaluated for their in vitro cytotoxicity against various cancer cell lines, with some derivatives displaying good inhibitory activity. These findings suggest their promise as anticancer agents, particularly those containing the thiazolidinone ring or thiosemicarbazide moiety in their structures (A. Atta & E. Abdel‐Latif, 2021).
Corrosion Inhibition
Arylthiophene derivatives have been investigated for their corrosion inhibition properties on steel in acidic environments. Their adsorption onto metal surfaces suggests a protective role against corrosion, making them valuable in industrial applications where metal preservation is critical (A. Fouda et al., 2019).
Synthesis of Heterocycles
Thiophene derivatives are key intermediates in the synthesis of complex heterocyclic compounds. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for synthesizing thieno[2,3-d]pyrimidines, a class of compounds with potential biological activities (A. Davoodnia et al., 2009).
Antiproliferative Activity
Novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, showing notable efficacy against breast and colon cancer cell lines. This research underscores the therapeutic potential of thiophene-based compounds in cancer treatment (M. Ghorab et al., 2013).
Chemical Sensing and Detection
Thiophene derivatives have also been used in chemical sensing, exemplified by a fluorescent probe developed for detecting a nerve agent mimic via Lossen rearrangement. This application highlights the versatility of thiophene compounds in analytical chemistry and environmental monitoring (Baolong Huo et al., 2019).
将来の方向性
Thiophene derivatives, including “4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered potential lead molecules for the development of new drugs . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
作用機序
Target of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Among the evaluated compounds, 4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide was found to possess the highest anti-oxidant activity in both models of free radical scavenging . This suggests that the compound may have potential therapeutic applications in conditions where oxidative stress plays a role.
Action Environment
Environmental factors can often impact the effectiveness and stability of chemical compounds .
特性
IUPAC Name |
4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKGXRENOLSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2764267.png)
![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2764269.png)
![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)

![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)
![N'-(2-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2764275.png)

![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2764277.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2764279.png)

![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)
